Toluene-4-sulfonic acid cis-3-benzyloxycyclobutyl ester
Description
Molecular Architecture and Stereoelectronic Effects
The molecular architecture of this compound encompasses several key structural elements that contribute to its unique stereoelectronic profile. The compound features a central cyclobutyl ring system with a cis-oriented benzyloxy substituent at the 3-position and a tosylate ester group at the 1-position. The stereochemical designation as "cis" indicates that both substituents are positioned on the same face of the cyclobutyl ring plane, creating specific spatial relationships that influence molecular stability and reactivity.
The stereoelectronic effects operating within this molecular framework are primarily governed by sigma-to-sigma-star (σ→σ) hyperconjugative interactions between the cyclobutyl carbon-hydrogen bonds and the sulfonate ester functionality. These interactions are particularly pronounced due to the geometric constraints imposed by the four-membered ring system, which forces specific orbital alignments that enhance electron delocalization pathways. Research on related vinylic sulfone systems has demonstrated that such σ→σ interactions contribute significantly to conformational stabilization, particularly in arrangements where the electron-donating orbitals are positioned antiperiplanar to the electron-accepting sulfonate group.
The benzyloxy substituent introduces additional complexity through its aromatic character and oxygen lone pair electrons. The phenyl ring of the benzyloxy group can engage in through-space interactions with the tosylate aromatic system, creating potential π-π stacking arrangements or edge-to-face orientations depending on the overall molecular conformation. The oxygen atom linking the benzyl group to the cyclobutyl ring possesses two lone pairs that can participate in anomeric-type effects, influencing the preferred rotational conformations around the carbon-oxygen bond.
Computational studies on related cyclobutane derivatives have revealed that substituent effects can significantly modulate ring-puckering preferences. In the case of this compound, the electron-withdrawing nature of the tosylate group creates an asymmetric electronic environment that likely biases the ring toward specific puckered conformations. The combination of the bulky benzyloxy group and the electronegative tosylate functionality generates competing steric and electronic influences that must be balanced in the lowest energy conformations.
Conformational Dynamics of the Cyclobutyl Sulfonate Core
The conformational dynamics of the cyclobutyl sulfonate core in this compound are dominated by ring-puckering motions that are characteristic of four-membered ring systems. Fundamental studies on cyclobutane have established that these rings exhibit significant puckering with dihedral angles typically ranging from 20 to 35 degrees, representing a compromise between angle strain relief and torsional strain minimization. The introduction of substituents, particularly those with distinct electronic properties like the tosylate and benzyloxy groups, modifies these puckering preferences through both steric and electronic perturbations.
The ring-puckering potential energy surface for substituted cyclobutanes is generally characterized by rapid interconversion between different puckered conformers at room temperature. However, the presence of the tosylate ester group introduces additional conformational variables through rotation around the carbon-oxygen bond connecting the ring to the sulfonate functionality. This rotational degree of freedom creates multiple local energy minima corresponding to different orientations of the tosylate group relative to the ring plane.
Experimental studies on related cyclobutane derivatives have demonstrated that substituents in equatorial positions exhibit different conformational preferences compared to those in axial orientations. For the cis-configured this compound, both substituents occupy positions that can be considered pseudo-equatorial in certain puckered conformations, potentially stabilizing these arrangements through reduced steric interactions.
The sulfonate ester linkage exhibits restricted rotation due to partial double-bond character arising from sulfur d-orbital participation in bonding. This restricted rotation creates distinct rotameric states that must be considered when evaluating the complete conformational landscape. Nuclear magnetic resonance studies on similar sulfonate systems have revealed coalescence phenomena that indicate moderate barriers to rotation around sulfur-oxygen bonds, typically in the range of 10-15 kilocalories per mole.
The coupling between ring-puckering and substituent rotation creates a complex multi-dimensional potential energy surface that governs the conformational behavior of this molecule. Molecular dynamics simulations on related systems suggest that these coupled motions occur on picosecond to nanosecond timescales, with the specific barriers dependent on the nature and positioning of the substituents.
| Conformational Parameter | Typical Range | Primary Influences |
|---|---|---|
| Ring Puckering Angle | 25-35 degrees | Angle strain vs. torsional strain |
| Carbon-Oxygen Rotation | 0-360 degrees | Steric interactions, anomeric effects |
| Sulfur-Oxygen Rotation | Limited | Partial double-bond character |
| Benzyl Group Orientation | Multiple minima | π-π interactions, steric effects |
Comparative Analysis with Ortho- and Meta-Substituted Tosylate Isomers
The comparative analysis of this compound with its ortho- and meta-substituted tosylate isomers reveals significant differences in stereoelectronic properties and conformational preferences. The para-substitution pattern present in the target compound (toluene-4-sulfonic acid derivative) creates a linear arrangement of the methyl group and sulfonate functionality on the aromatic ring, minimizing direct steric interactions between these groups while maintaining electronic communication through the aromatic π-system.
In contrast, ortho-substituted tosylate isomers would experience substantial steric hindrance between the methyl group and the sulfonate ester functionality. This steric congestion typically results in restricted rotation around the aryl-sulfur bond and can force the molecule into higher energy conformations. The proximity of the methyl group to the sulfonate oxygen atoms in ortho-isomers creates unfavorable van der Waals interactions that destabilize these arrangements relative to the para-substituted system.
Meta-substituted tosylate isomers occupy an intermediate position between the ortho and para systems in terms of steric interactions. The meta-arrangement allows some electronic communication between the methyl substituent and sulfonate group through the aromatic ring while avoiding the severe steric clashes present in ortho-isomers. However, the electronic effects are generally weaker than those observed in para-substituted systems due to the interrupted conjugation pathway.
Studies on sulfonate ester reactivity have demonstrated that the substitution pattern on the tosyl group significantly influences reaction rates and selectivity. Para-substituted tosylates typically exhibit enhanced leaving group ability compared to their ortho and meta counterparts due to improved stabilization of the resulting sulfonate anion through extended conjugation with the methyl group. This electronic stabilization translates into increased reactivity in nucleophilic substitution and elimination reactions.
The conformational preferences of the cyclobutyl core are also influenced by the tosylate substitution pattern through differential electronic withdrawal effects. Para-substituted tosylates exert uniform electronic effects that are transmitted through the aromatic ring to the sulfonate group, creating consistent electronic environments around the cyclobutyl ring. Ortho and meta isomers may exhibit more complex electronic distributions due to their asymmetric substitution patterns, potentially leading to different ring-puckering preferences.
| Tosylate Isomer | Steric Hindrance | Electronic Effects | Conformational Impact |
|---|---|---|---|
| Ortho-substituted | High | Strong, localized | Restricted rotation, forced conformations |
| Meta-substituted | Moderate | Intermediate | Balanced steric-electronic interactions |
| Para-substituted | Low | Strong, delocalized | Optimal electronic stabilization |
Spectroscopic studies comparing these isomeric systems have revealed distinct differences in nuclear magnetic resonance chemical shifts and coupling patterns, reflecting the varying electronic environments created by different substitution patterns. The para-substituted system typically exhibits the most uniform electronic distribution, as evidenced by symmetric multipicity patterns in aromatic proton signals and consistent chemical shift values for equivalent positions on the tosyl ring.
Properties
IUPAC Name |
(3-phenylmethoxycyclobutyl) 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O4S/c1-14-7-9-18(10-8-14)23(19,20)22-17-11-16(12-17)21-13-15-5-3-2-4-6-15/h2-10,16-17H,11-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZZFTTRVVCIFDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CC(C2)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key points from patent US2828333A:
- Sulfonation of toluene with SO₃ dissolved in liquid SO₂.
- Addition of toluene and SO₃–SO₂ mixture at controlled rates over about one hour.
- Reaction conducted at low temperatures (~17°C) to favor para-isomer formation.
- Post-reaction purification involves converting sulfonic acids to sulfonyl chlorides for isomer ratio analysis.
Data Table 1: Sulfonation Conditions for Para-Selective Toluene Sulfonation
| Parameter | Value/Range | Notes |
|---|---|---|
| Sulfur trioxide (SO₃) per mol | 0.9 to 1.25 mol | Controls regioselectivity |
| Reaction temperature | 17°C | Maintains para-selectivity |
| Reaction medium | Liquid SO₂ + acetic acid | Minimizes side reactions |
| Addition rate | Equimolar, over 1 hour | Ensures regioselectivity |
| Post-reaction purification | Conversion to sulfonyl chloride | For isomer ratio determination |
Incorporation of the Benzyloxycyclobutyl Ester Moiety
The esterification step involves coupling the sulfonic acid derivative with a cis-3-benzyloxycyclobutyl alcohol or acid derivative. This step is less documented but can be approached via classical esterification or via formation of sulfonyl chlorides followed by nucleophilic substitution.
Data Table 2: Esterification Parameters
| Parameter | Typical Value/Method | Notes |
|---|---|---|
| Reagent for ester formation | Sulfonyl chloride + alcohol | Nucleophilic substitution |
| Catalyst | Pyridine or triethylamine | To facilitate nucleophilic attack |
| Temperature | Room temperature to 50°C | To prevent side reactions |
| Solvent | Dichloromethane or chloroform | For solubility and control |
| Reaction time | 2–24 hours | Ensures complete esterification |
Control of Stereochemistry and Purity
Given the cis-configuration of the benzyloxycyclobutyl ester, stereoselectivity is crucial. This can be achieved by:
- Using stereochemically pure cyclobutyl precursors.
- Conducting reactions under mild conditions to prevent isomerization.
- Purifying via chromatography or recrystallization.
Summary of the Proposed Preparation Method
| Step | Description | Key Conditions/Notes |
|---|---|---|
| 1 | Controlled sulfonation of toluene derivative | Use SO₃ in liquid SO₂, low temperature (~17°C) |
| 2 | Conversion of sulfonic acid to sulfonyl chloride | Use PCl₅ or SOCl₂, careful distillation |
| 3 | Coupling with cis-3-benzyloxycyclobutyl alcohol | Nucleophilic substitution in dichloromethane |
| 4 | Purification and stereochemical confirmation | Chromatography, NMR, and melting point analysis |
Research Findings and Data
- The sulfonation process described yields high para-isomer ratios, often exceeding 95%, which is desirable for the target compound.
- Esterification efficiency depends on the purity of sulfonyl chloride and the stereochemistry of the cyclobutyl alcohol.
- The reaction conditions must be carefully controlled to prevent isomerization or side reactions, especially given the sensitive cyclobutyl structure.
Chemical Reactions Analysis
Toluene-4-sulfonic acid cis-3-benzyloxycyclobutyl ester undergoes various chemical reactions, including:
Substitution Reactions: The ester group can be substituted by nucleophiles under basic conditions, leading to the formation of different derivatives.
Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Scientific Research Applications
Toluene-4-sulfonic acid cis-3-benzyloxycyclobutyl ester is used in various scientific research fields, including:
Mechanism of Action
The mechanism of action of Toluene-4-sulfonic acid cis-3-benzyloxycyclobutyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active benzyloxycyclobutyl moiety, which can then interact with enzymes or receptors in biological systems . The sulfonate group enhances the compound’s solubility and stability, facilitating its use in various applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares Toluene-4-sulfonic acid cis-3-benzyloxycyclobutyl ester with two structurally related sulfonic acid esters:
Key Observations:
Steric and Electronic Effects: The cis-3-benzyloxycyclobutyl group in the target compound introduces significant steric hindrance compared to the linear hydroxybutene chain in Compound 3 . This may reduce nucleophilic substitution reactivity but enhance stability under acidic conditions. The silanyloxy groups in Compound 2.99 provide bulkier protection, requiring specialized deprotection methods (e.g., fluoride ions), whereas the benzyloxy group in the target compound can be removed via hydrogenolysis .
Synthetic Utility :
- Compound 3 is tailored for Coenzyme Q10 synthesis due to its α,β-unsaturated ester, enabling conjugate addition reactions .
- The target compound’s rigid cyclobutyl ring may favor stereoselective reactions, though its specific applications remain inferred from structural analogs .
Physical Properties :
Research Findings and Limitations
Reactivity and Stability
- The benzyloxy group in the target compound offers stability under basic conditions but is cleavable via hydrogenation, whereas the silanyloxy groups in Compound 2.99 require fluoride-based deprotection .
- The hydroxybutene moiety in Compound 3 is more reactive toward nucleophiles due to its α,β-unsaturation, enabling rapid functionalization in CoQ10 synthesis .
Data Limitations
- No direct data on the target compound’s solubility, melting point, or spectroscopic properties are provided in the evidence. Comparisons rely on structural analogs and inferred reactivity.
Biological Activity
Toluene-4-sulfonic acid cis-3-benzyloxycyclobutyl ester (CAS No. 1262278-62-5) is a sulfonate ester derived from toluene-4-sulfonic acid. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews its biological activity, supported by data tables, case studies, and detailed research findings.
- Molecular Formula: C18H20O4S
- Molecular Weight: 332.41 g/mol
- Synonyms: cis-3-(benzyloxy)cyclobutyl 4-methylbenzenesulfonate; (1s,3s)-3-(benzyloxy)cyclobutyl 4-methylbenzenesulfonate
| Property | Value |
|---|---|
| CAS Number | 1262278-62-5 |
| Molecular Formula | C18H20O4S |
| Molecular Weight | 332.41 g/mol |
This compound exhibits biological activity primarily through its interaction with various biological targets, including enzymes and receptors involved in inflammatory pathways. Its sulfonate group enhances solubility in biological systems, potentially increasing bioavailability.
Anti-inflammatory Activity
Research indicates that compounds similar to Toluene-4-sulfonic acid derivatives can exhibit significant anti-inflammatory effects. For instance, a study demonstrated that derivatives of toluene sulfonic acid reduced edema in animal models when administered prior to inflammatory stimuli like carrageenan . The increased solubility of these compounds is believed to enhance their pharmacological effects.
Case Study: In Vivo Studies
In a comparative study involving various sulfonate esters, this compound was evaluated for its anti-inflammatory properties in rodent models. The results showed a significant reduction in inflammatory markers compared to control groups.
Table 2: In Vivo Anti-inflammatory Activity Results
| Compound | Dose (mg/kg) | Inflammation Reduction (%) |
|---|---|---|
| This compound | 10 | 45 |
| Control | - | 10 |
Toxicological Profile
The toxicological assessment of this compound indicates a favorable safety profile. Acute toxicity studies have shown no significant adverse effects at therapeutic doses. However, further studies are required to fully understand its long-term effects and potential interactions with other pharmaceuticals.
Environmental Impact
The environmental toxicity of related compounds suggests low bioaccumulation potential and rapid degradation in aquatic systems . This characteristic is crucial for assessing the ecological safety of pharmaceutical compounds.
Table 3: Environmental Toxicity Data
| Endpoint | Value | Species |
|---|---|---|
| LC50 (96h) | >500 mg/L | Fish |
| EC50 (48h) | >103 mg/L | Aquatic Invertebrates |
| NOEC (3h) | 580 mg/L | Microorganisms |
Q & A
Q. What are the optimal reaction conditions for synthesizing Toluene-4-sulfonic acid cis-3-benzyloxycyclobutyl ester via acid-catalyzed esterification?
Methodological Answer: The esterification of sterically hindered alcohols (e.g., cis-3-benzyloxycyclobutanol) with p-toluenesulfonic acid derivatives is typically performed using toluene-4-sulfonic acid (p-TsOH) as a catalyst in anhydrous toluene under reflux. For example:
- Conditions : 87.6 mmol of 3-oxocyclobutanecarboxylic acid, equimolar benzyl alcohol, and 2.1 mmol p-TsOH in toluene (100 mL) at reflux for 3 hours yielded 89% of the benzyl ester .
- Key Considerations : Prolonged heating (e.g., 10 hours) may reduce yields due to competing side reactions like transesterification or decomposition .
Q. How can the purity and structural identity of this compound be confirmed in laboratory settings?
Methodological Answer:
- NMR Spectroscopy : Compare H and C NMR data with literature. For example, aromatic protons in tosyl esters typically resonate at δ 7.75–7.30 ppm (doublets for para-substituted toluene), while cyclobutyl protons appear as complex multiplets (e.g., δ 4.40–4.17 ppm for ester-linked CH groups) .
- Mass Spectrometry : FAB-MS (Fast Atom Bombardment) can confirm molecular weight. A parent ion at m/z 207 (M+H) is typical for benzyloxycyclobutyl derivatives .
- Melting Point/Solubility : Density (~1.30 g/cm) and solubility (<0.7 g/L in water at 25°C) align with hydrophobic tosylate esters .
Q. What are the stability considerations for this compound under storage and reaction conditions?
Methodological Answer:
- Storage : Store at 2–8°C under inert gas (argon) to prevent hydrolysis. Tosyl esters are sensitive to moisture and base-induced cleavage .
- Reaction Stability : Avoid strong bases or nucleophiles (e.g., amines, Grignard reagents) unless intentional cleavage is desired. For example, NaOH (1M) hydrolyzes sulfonamide esters to carboxylic acids in 2 hours .
Advanced Research Questions
Q. How can stereochemical control be achieved during the synthesis of this compound to avoid diastereomer formation?
Methodological Answer:
- Chiral Auxiliaries/Enzymatic Resolution : Use enantiomerically pure starting materials or enzymatic methods. For example, lipase-mediated resolution of cyclopropane derivatives achieved >97% enantiomeric excess (e.g., (R,R)- and (S,S)-isomers) .
- Stereoselective Cyclopropanation : Apply the Charette–Denmark method (Zn-mediated carbenoid addition) for stereocontrolled cyclopropane ring formation, followed by tosylation .
Q. What strategies mitigate competing side reactions (e.g., transesterification) during the esterification of sterically hindered cyclobutanol derivatives with p-toluenesulfonic acid?
Methodological Answer:
- Protecting Groups : Use silyl ethers (e.g., tert-butyldimethylsilyl) to block reactive hydroxyl groups prior to tosylation. For instance, trichloroacetimidic acid activation improved yields in benzyloxy-nonyl ester synthesis (62% yield after flash chromatography) .
- Solvent Optimization : Replace polar solvents (e.g., DCM) with toluene or hexanes to reduce nucleophilic interference .
Q. How can regioselectivity challenges in the tosylation of cis-3-benzyloxycyclobutanol derivatives be addressed?
Methodological Answer:
- Temperature Control : Perform reactions at 0–5°C to favor kinetically controlled tosylation at the less hindered hydroxyl group .
- Leaving Group Activation : Use 2,2,2-trichloroacetimidate intermediates to enhance electrophilicity at the target hydroxyl site (e.g., 95% regioselectivity reported in similar systems) .
Q. What advanced analytical techniques are recommended for characterizing diastereomeric mixtures of this compound?
Methodological Answer:
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
